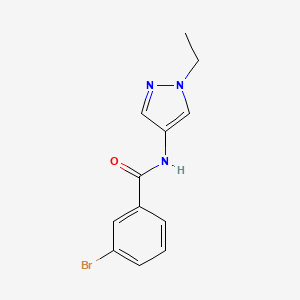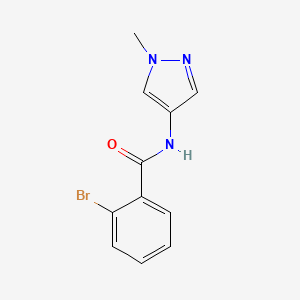
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.
Wirkmechanismus
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a potent inhibitor of mitochondrial complex I, which is a key enzyme in the electron transport chain. By inhibiting complex I, 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone disrupts the production of ATP, which leads to a decrease in energy production and an increase in oxidative stress. This oxidative stress leads to the selective damage of dopaminergic neurons in the substantia nigra of the brain, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has been shown to selectively damage dopaminergic neurons in the substantia nigra of the brain, which leads to a decrease in dopamine production and a Parkinson's-like syndrome in animal models. 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has also been shown to increase oxidative stress and inflammation in the brain, which can contribute to the progression of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders because it selectively damages dopaminergic neurons in the substantia nigra of the brain. However, 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has some limitations in lab experiments, including its toxicity and the fact that it only produces a Parkinson's-like syndrome in animal models, which may not fully represent the disease in humans.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone. One area of focus is the development of new therapies for Parkinson's disease that target the underlying mechanisms of the disease, such as mitochondrial dysfunction and oxidative stress. Another area of focus is the use of 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone as a biomarker for Parkinson's disease, which could lead to earlier diagnosis and improved treatment options.
Synthesemethoden
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone can be synthesized through a multi-step process that involves the reaction of 2,3,6-trimethylphenol with 1-methylpyrrole in the presence of a strong acid catalyst. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone is metabolized to MPP+ (1-methyl-4-phenylpyridinium ion), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This damage leads to a Parkinson's-like syndrome in animal models, which makes 1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone a valuable tool for studying the disease.
Eigenschaften
IUPAC Name |
1-(1-methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-12(2)16(13(11)3)19-10-15(18)14-6-5-9-17(14)4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYQHJSAKCLTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylpyrrol-2-yl)-2-(2,3,6-trimethylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1H-pyrazol-4-yl)acetamide](/img/structure/B7541886.png)



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)
![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)


![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)